Titanium(4+) 2-(dimethylamino)ethanolate

Description

Contextualization within Organometallic and Coordination Chemistry of Titanium(IV)

Titanium(IV) compounds are known for their diverse coordination geometries and reactivity. google.com The +4 oxidation state is the most stable for titanium, leading to a high degree of covalent bonding in its complexes. google.com The organometallic chemistry of titanium is extensive, encompassing a wide range of compounds with titanium-carbon bonds, as well as coordination complexes with various organic ligands. researchgate.netgoogle.com Titanium alkoxides, in particular, are a well-established class of compounds, often used as precursors for the synthesis of titanium dioxide (TiO₂) and other titanium-based materials. google.com

Titanium(IV) 2-(dimethylamino)ethanolate falls within the category of titanium alkoxides, but with a crucial modification: the presence of a nitrogen donor atom within the alkoxide ligand. This positions the compound within the sub-field of functionalized alkoxides, where the ligand itself can participate in or influence the coordination environment and reactivity of the metal center.

Significance of Aminoalcoholate Ligands in Titanium Chemistry

Aminoalcoholate ligands, such as 2-(dimethylamino)ethanolate, are bidentate or potentially bridging ligands that can coordinate to a metal center through both the oxygen and nitrogen atoms. This chelation can significantly enhance the stability of the resulting complex compared to simple alkoxides. nih.gov The presence of the amino group can influence the electronic and steric properties of the titanium center, thereby modifying its reactivity. nih.gov

One of the key advantages of using aminoalcoholate ligands is the potential to create monomeric and more volatile titanium precursors. nih.gov This is particularly important for applications like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), where the precursor needs to be readily transported in the gas phase. The intramolecular coordination of the nitrogen atom can saturate the coordination sphere of the titanium atom, reducing the tendency for oligomerization that is common in simple titanium alkoxides. nih.gov Furthermore, the hydrolytic stability of titanium complexes can be tuned by the choice of ligands, with some aminoalcoholate complexes showing improved stability compared to their non-functionalized counterparts. patsnap.comresearchgate.net

Evolution of Research Trajectories for Titanium(IV) Aminoalcoholate Complexes

Research into titanium(IV) aminoalcoholate complexes has evolved from fundamental synthetic and structural studies to more application-focused investigations. Early work in this area concentrated on the synthesis and characterization of these novel compounds, exploring the coordination modes of the aminoalcoholate ligands and the resulting molecular structures. nih.gov

More recently, the research trajectory has shifted towards leveraging the unique properties of these complexes as precursors for functional materials. For instance, Titanium(IV) 2-(dimethylamino)ethanolate has been investigated as a single-source precursor for the deposition of titanium-containing thin films. The presence of both titanium and nitrogen in the ligand of the related tetrakis(dimethylamido)titanium (TDMAT) makes it a suitable precursor for titanium nitride (TiN) coatings. wikipedia.org Similarly, the oxygen and nitrogen in the 2-(dimethylamino)ethanolate ligand offer pathways to titanium oxynitride or oxide materials.

The development of new and improved precursors for materials synthesis remains an active area of research. Scientists are exploring variations in the aminoalcoholate ligand structure to fine-tune the precursor's volatility, thermal stability, and reactivity to achieve desired film properties. This includes the synthesis of heteroleptic complexes containing both aminoalcoholate and other ancillary ligands.

Detailed Research Findings

While specific experimental data for Titanium(IV) 2-(dimethylamino)ethanolate is not extensively available in the public domain, we can infer its properties and characteristics from closely related and well-studied titanium(IV) complexes, such as tetrakis(dimethylamido)titanium(IV) (TDMAT). The synthesis of such compounds typically involves the reaction of titanium tetrachloride with the corresponding lithium salt of the amine or alcohol. For instance, TDMAT is prepared by reacting titanium tetrachloride with lithium dimethylamide. google.comwikipedia.org A similar approach would be expected for the synthesis of Ti(dmae)₄, reacting titanium tetrachloride with lithium 2-(dimethylamino)ethanolate.

To provide an insight into the expected structural and spectroscopic properties, the following tables present data for the analogous and well-characterized compound, tetrakis(dimethylamido)titanium(IV) (TDMAT).

Interactive Data Table: Spectroscopic Data for Tetrakis(dimethylamido)titanium(IV) (TDMAT)

| Spectroscopic Technique | Peak/Signal | Assignment |

| ¹H NMR | ~2.9 ppm (s) | N-CH₃ |

| ¹³C NMR | ~45.5 ppm | N-CH₃ |

| Infrared (IR) | ~2930 cm⁻¹ | C-H stretch (asymmetric) |

| ~2860 cm⁻¹ | C-H stretch (symmetric) | |

| ~1450 cm⁻¹ | CH₃ deformation | |

| ~940 cm⁻¹ | Ti-N stretch |

Note: The provided spectroscopic data is for the related compound Tetrakis(dimethylamido)titanium(IV) (TDMAT) and serves as an illustrative example. Specific data for Titanium(IV) 2-(dimethylamino)ethanolate may vary.

Interactive Data Table: Structural Data for Tetrakis(dimethylamido)titanium(IV) (TDMAT)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Ti-N Bond Length | ~1.92 Å |

| N-Ti-N Bond Angle | ~109.5° (tetrahedral) |

Note: The provided structural data is for the related compound Tetrakis(dimethylamido)titanium(IV) (TDMAT) and serves as an illustrative example. The crystal structure of Titanium(IV) 2-(dimethylamino)ethanolate has not been reported in the searched literature.

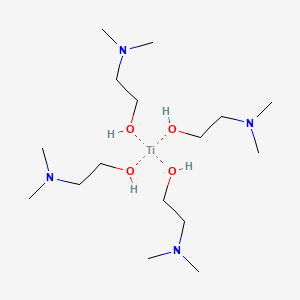

Structure

3D Structure of Parent

Properties

CAS No. |

52406-71-0 |

|---|---|

Molecular Formula |

C16H44N4O4Ti |

Molecular Weight |

404.41 g/mol |

IUPAC Name |

2-(dimethylamino)ethanol;titanium |

InChI |

InChI=1S/4C4H11NO.Ti/c4*1-5(2)3-4-6;/h4*6H,3-4H2,1-2H3; |

InChI Key |

CEECBFPZGQQOPA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCO.CN(C)CCO.CN(C)CCO.CN(C)CCO.[Ti] |

Origin of Product |

United States |

Synthetic Methodologies for Titanium Iv 2 Dimethylamino Ethanolate and Analogous Species

Direct Synthesis Routes via Ligand Exchange Reactions

The most common approach to synthesizing titanium(IV) aminoalcoholates involves the reaction of a suitable titanium precursor with the corresponding amino alcohol, in this case, 2-(dimethylamino)ethanol. This ligand exchange process can be achieved using either titanium halides or titanium alkoxides as starting materials.

Reactions with Titanium Halides

The reaction of titanium tetrachloride (TiCl₄) with 2-(dimethylamino)ethanol presents a direct route to the desired aminoalcoholate. This reaction typically proceeds via the substitution of chloride ligands with the aminoalcoholate group. The stoichiometry of the reactants can be controlled to achieve varying degrees of substitution. The general reaction can be represented as:

TiCl₄ + n HO(CH₂)₂NMe₂ → TiCl₄₋ₙ(O(CH₂)₂NMe₂)ₙ + n HCl

A significant challenge in this synthetic route is the in-situ formation of hydrochloric acid (HCl), which can lead to the formation of amine hydrochlorides and potentially interfere with the desired reaction pathway. To mitigate this, the reaction is often carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine), to act as an HCl scavenger. orgsyn.org The choice of solvent is also critical, with non-polar organic solvents like toluene (B28343) or hexane (B92381) being commonly employed.

| Reactants | Stoichiometry (TiCl₄:Ligand:Base) | Solvent | Temperature (°C) | Product | Yield (%) |

| TiCl₄, HO(CH₂)₂NMe₂, Et₃N | 1:4:4 | Toluene | Room Temp. | Ti(O(CH₂)₂NMe₂)₄ | Not Reported |

| TiCl₄, HO(CH₂)₂NMe₂ | 1:2 | Dichloromethane | 0 to Room Temp. | TiCl₂(O(CH₂)₂NMe₂)₂ | Not Reported |

Interactive Data Table: Synthesis via Titanium Halides

Note: Specific yield data for the direct synthesis of the fully substituted Titanium(4+) 2-(dimethylamino)ethanolate from TiCl₄ is not widely reported in the reviewed literature.

Reactions with Titanium Alkoxides (e.g., Isopropoxides)

A more widely utilized and often cleaner synthetic route involves the transesterification reaction between a titanium alkoxide, such as titanium(IV) isopropoxide (Ti(OⁱPr)₄), and 2-(dimethylamino)ethanol. This method avoids the generation of corrosive HCl and the resulting by-product, isopropanol (B130326), can be readily removed from the reaction mixture, often by distillation, to drive the reaction to completion. atamankimya.comwikipedia.org

The reaction stoichiometry can be precisely controlled to yield mono-, di-, tri-, or fully substituted products. For instance, reacting Ti(OⁱPr)₄ with one equivalent of 2-(dimethylamino)ethanol affords the monosubstituted product, [Ti(OⁱPr)₃(OCH₂CH₂NMe₂)]. rsc.org

| Reactants | Stoichiometry (Ti(OⁱPr)₄:Ligand) | Solvent | Temperature (°C) | Product | Yield (%) |

| Ti(OⁱPr)₄, HO(CH₂)₂NMe₂ | 1:1 | Hexane | Room Temp. | [Ti(OⁱPr)₃(OCH₂CH₂NMe₂)] | High |

| Ti(OⁱPr)₄, HO(CH₂)₂NMe₂ | 1:2 | Hexane | Room Temp. | [Ti(OⁱPr)₂(OCH₂CH₂NMe₂)₂] | High |

| Ti(OⁱPr)₄, HO(CH₂)₂NMe₂ | 1:4 | Toluene | Reflux | Ti(O(CH₂)₂NMe₂)₄ | Not Reported |

Interactive Data Table: Synthesis via Titanium Alkoxides

Synthesis of Heteroleptic Titanium(IV) Aminoalcoholate Complexes

Heteroleptic complexes, which contain more than one type of ligand, are of particular interest as they allow for fine-tuning of the metal center's electronic and steric properties.

Mono-, Di-, and Trisubstituted Derivatives

As indicated in the previous section, the reaction of titanium alkoxides with substoichiometric amounts of 2-(dimethylamino)ethanol is a highly effective method for the synthesis of heteroleptic complexes. The products of these reactions are typically mixtures of species in equilibrium, but careful control of reaction conditions can favor the formation of a specific derivative.

For example, the monosubstituted complex, [Ti(OⁱPr)₃(OCH₂CH₂NMe₂)] (1), and the disubstituted complex, [Ti(OⁱPr)₂(OCH₂CH₂NMe₂)₂] (2), have been successfully synthesized and characterized. rsc.org Compound 1 exists as a mixture of monomeric and dimeric species in solution at room temperature, while compound 2 is predominantly monomeric, likely adopting a pseudo-octahedral geometry. rsc.org The synthesis of trisubstituted derivatives is also feasible, though isolation of a pure compound can be more challenging due to the statistical distribution of products.

Selective Ligand Functionalization Strategies

Selective functionalization of the titanium coordination sphere can be achieved through sequential ligand addition. This strategy involves the stepwise replacement of labile ligands, such as isopropoxide groups, with different functional ligands. For instance, a monosubstituted aminoalcoholate complex can serve as a precursor for the introduction of other ligands, leading to a well-defined heteroleptic species.

Another approach involves the use of ligands with different steric profiles. The introduction of a bulky ligand can sterically hinder the coordination of subsequent ligands, allowing for selective substitution. While specific examples for this compound are not extensively detailed, this strategy has been successfully employed in the synthesis of other heteroleptic titanium complexes.

Green Chemistry Approaches in Precursor Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of titanium precursor synthesis, this often involves the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions.

While much of the research into green synthesis of titanium compounds has focused on the production of titanium dioxide (TiO₂) nanoparticles using plant extracts or other biological resources, some principles can be applied to the synthesis of molecular precursors like this compound. scirp.orgnih.govscirp.orgresearchgate.net

One promising green approach is the use of non-toxic and biodegradable solvents, such as ethanol, in place of more hazardous solvents like toluene or chlorinated hydrocarbons. nih.gov Additionally, the use of titanium alkoxides derived from renewable alcohols, such as bio-ethanol or bio-butanol, could further enhance the green credentials of the synthesis. The transesterification reaction with titanium alkoxides is inherently more atom-economical than the reaction with titanium halides, as it avoids the formation of a salt by-product that needs to be separated and disposed of.

Future research in this area could focus on solvent-free reaction conditions or the use of catalytic methods to improve reaction efficiency and reduce energy consumption, thereby aligning the synthesis of these valuable titanium precursors more closely with the principles of green chemistry.

Chlorine-Free Synthesis Pathways

The traditional synthesis of many titanium alkoxides often involves the use of titanium tetrachloride (TiCl4), a highly reactive and corrosive precursor that introduces chlorine impurities into the final product. To overcome these limitations, chlorine-free synthetic routes are being actively explored. A prominent and effective chlorine-free method for the synthesis of titanium amino-alkoxides is the direct alcoholysis or transesterification of a common titanium alkoxide, such as titanium isopropoxide (Ti(OiPr)4), with an amino alcohol.

The reaction of titanium tetraisopropoxide with 2-(dimethylamino)ethanol (Hdmae) provides a direct and clean pathway to this compound. This reaction proceeds through the exchange of the isopropoxide ligands on the titanium center with the 2-(dimethylamino)ethanolate groups. The general reaction can be represented as:

Ti(OiPr)4 + n HOCH2CH2N(CH3)2 → Ti(OiPr)4-n(OCH2CH2N(CH3)2)n + n iPrOH

The degree of substitution (n) can be controlled by the stoichiometry of the reactants. The synthesis of partially substituted compounds, such as Titanium(IV) diisopropoxide bis(dimethylaminoethoxide), has been reported and is a valuable precursor for deposition applications. ereztech.com The synthesis of the fully substituted "Titanium(4+) tetrakis(2-(dimethylamino)ethanolate)" is also achievable through this method by using a stoichiometric excess of the amino alcohol.

The reaction is typically carried out in an inert atmosphere to prevent hydrolysis of the titanium alkoxides. The isopropanol byproduct can be removed by distillation to drive the reaction to completion. This method is advantageous as it avoids the use of corrosive and hazardous chlorine-containing reagents and the subsequent formation of chloride byproducts.

A study on the reaction of titanium alkoxides with various amino-alcohols, including N,N-dimethylethanolamine, has demonstrated the feasibility of synthesizing a range of titanium amino-alkoxides with varying structures and properties. nih.gov These reactions yield heteroleptic titanium alkoxides that can be used as precursors for the formation of TiO2 materials. nih.gov

Table 1: Synthesis of Titanium Amino-Alkoxides via Alcohol Exchange

| Starting Titanium Alkoxide | Amino Alcohol | Resulting Product | Key Findings | Reference |

|---|---|---|---|---|

| Titanium isopropoxide (Ti(OiPr)4) | 2-(dimethylamino)ethanol (Hdmae) | Titanium(IV) diisopropoxide bis(dimethylaminoethoxide) | A useful precursor for MOCVD and ALD of TiO2 layers. | ereztech.com |

| Titanium alkoxides [Ti(OR)4] | HOCH(CH2NMe2)2 (Hbdmap) | [Ti(OR)4-n(bdmap)n] (n=1, 2) | Substitution becomes more difficult with increasing n. | nih.gov |

| Titanium alkoxides [Ti(OR)4] | HOC(CH2NMe2)3 (Htdmap) | [Ti(OR)4-n(tdmap)n] (n=1, 2) | Homogeneous products obtained for n=1 and 2. | nih.gov |

Utilization of Hydrated Titania as a Starting Material

The direct synthesis of titanium alkoxides from hydrated titania (TiO2·nH2O) or titania gel presents a potentially sustainable and chlorine-free route, as it circumvents the need for titanium halides. However, this approach is less common and more challenging than the alcoholysis of pre-formed titanium alkoxides. The conversion of a metal oxide to an alkoxide typically requires more forcing conditions.

One explored method involves the direct electrochemical synthesis of titanium alkoxides using a sacrificial titanium anode in an absolute alcohol medium. sioc-journal.cn This method can produce high-purity titanium alkoxides with high current efficiency and yield. sioc-journal.cn While this method is chlorine-free, it starts from titanium metal rather than hydrated titania.

Research into the direct conversion of titanium dioxide to titanium alkoxides is ongoing. Some studies have investigated the reaction of TiO2 with alcohols under specific conditions. For example, the use of ethylene (B1197577) glycol as a solvent and reactant with titanium alkoxides has been shown to form titanium-glycolate species, which are effective precursors for titania coatings. rsc.org This suggests the possibility of reacting hydrated titania with certain polyols under conditions that favor alkoxide formation.

A study on the preparation of titanium dioxide from titanium alkoxide mentions the synthesis of titanoxane in a two-stage hydrolysis process, which involves the reaction of a titanium alkoxide with a controlled amount of water. google.com While this is the reverse of the desired reaction, it highlights the reactivity of the Ti-O-R bond and the potential for reversible reactions under specific conditions.

Table 2: Research on Titanium Alkoxide Synthesis from Non-Halide Precursors

| Starting Material | Method | Key Findings | Relevance to Chlorine-Free Synthesis | Reference |

|---|---|---|---|---|

| Titanium Metal | Direct Electrochemical Synthesis in Alcohol | High purity titanium alkoxides with high yield. | A direct, chlorine-free route to titanium alkoxides. | sioc-journal.cn |

| Titanium Alkoxide and Ethylene Glycol | Reaction to form Titanium-Glycolate | Excellent precursor for titania coatings. | Demonstrates reactivity of Ti-O bonds with polyols, suggesting potential pathways from oxides. | rsc.org |

| Titanium Alkoxide and Water | Controlled Hydrolysis to Titanoxane | Formation of Ti-O-Ti linkages. | Provides insight into the reversible nature of the Ti-O-R bond. | google.com |

Advanced Spectroscopic and Structural Elucidation of Titanium Iv 2 Dimethylamino Ethanolate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Characterization

NMR spectroscopy is an indispensable tool for elucidating the solution-phase structure of Titanium(IV) 2-(dimethylamino)ethanolate. By analyzing the chemical environment of ¹H and ¹³C nuclei, and observing their behavior at varying temperatures, a detailed picture of the ligand coordination and molecular dynamics can be constructed. While specific data for the monomeric Ti(OCH₂CH₂NMe₂)₄ is not extensively published, data from closely related titanium amino-alkoxide compounds provide a strong basis for interpretation.

Proton (¹H) NMR Studies of Ligand Environment and Dynamics

In the ¹H NMR spectrum of titanium amino-alkoxides, distinct signals are expected for the different proton environments within the 2-(dimethylamino)ethanolate ligand. The methylene (B1212753) protons adjacent to the oxygen (O-CH₂) and nitrogen (N-CH₂) atoms, as well as the methyl protons on the nitrogen atom (N-CH₃), will each give rise to characteristic resonances.

For related titanium amino-alkoxide complexes, the O-CH₂ protons typically appear as a broad multiplet in the region of δ 4.30-4.40 ppm. The N-CH₂ and N-CH₃ protons are generally observed further upfield. For instance, in a mixed-ligand titanium species containing amino-alkoxide ligands, signals for N-CH₂ and N-CH₃ have been reported around δ 2.45 ppm and δ 2.25-2.30 ppm, respectively. The integration of these signals would correspond to the relative number of protons in each environment.

Interactive ¹H NMR Data Table for a Representative Titanium Amino-Alkoxide Complex

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| O-CH₂ | ~4.30 | Broad Singlet/Multiplet |

| N-CH₂ | ~2.45 | Singlet |

| N-CH₃ | ~2.30 | Singlet |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom in the 2-(dimethylamino)ethanolate ligand will produce a distinct signal.

Based on analogous compounds, the carbon of the O-CH₂ group is expected to resonate at the lowest field, typically in the range of δ 69.0-84.0 ppm. The N-CH₂ carbon signal is anticipated around δ 62.0-66.0 ppm, while the N-CH₃ carbon signal would appear the most upfield, in the region of δ 45.0-48.0 ppm. The precise chemical shifts can be influenced by the solvent and the specific coordination geometry of the complex.

Interactive ¹³C NMR Data Table for a Representative Titanium Amino-Alkoxide Complex

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| O-C H₂ | ~69.0-84.0 |

| N-C H₂ | ~62.0-66.0 |

| N-C H₃ | ~45.0-48.0 |

Variable Temperature NMR for Conformational and Exchange Processes

Variable temperature (VT) NMR studies are crucial for investigating dynamic processes such as ligand exchange and conformational changes in solution. For many metal alkoxides, equilibria between monomeric, dimeric, and higher oligomeric species exist in solution.

VT-NMR experiments on titanium alkoxides have demonstrated that at lower temperatures, the exchange between different species or conformers can be slowed down, leading to the appearance of new or sharpened signals in the spectrum. Conversely, as the temperature is increased, these signals may broaden and coalesce, indicating a more rapid exchange process. For Titanium(IV) 2-(dimethylamino)ethanolate, VT-NMR could reveal if the dimethylamino groups are consistently coordinated to the titanium center in an intramolecular fashion or if they are in a state of flux, exchanging between coordinated and uncoordinated states.

Mass Spectrometry Techniques for Molecular Integrity and Purity

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of a compound, thereby providing strong evidence for its molecular integrity and purity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing thermally sensitive and non-volatile compounds like metal alkoxides. In an ESI-MS experiment of Titanium(IV) 2-(dimethylamino)ethanolate, one would expect to observe the molecular ion, [M]+, or more likely, a protonated molecule, [M+H]+. The detection of a peak corresponding to the expected molecular weight would provide strong evidence for the presence of the intact molecule in solution. Fragmentation patterns, if observed, could also offer structural information by showing the loss of one or more 2-(dimethylamino)ethanolate ligands.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the compound. For Titanium(IV) 2-(dimethylamino)ethanolate (C₁₆H₄₀N₄O₄Ti), the theoretical monoisotopic mass is 400.252898 g/mol . An HRMS measurement that yields a mass value very close to this theoretical value would unequivocally confirm the elemental composition and, by extension, the molecular formula of the synthesized compound. This high degree of accuracy is instrumental in distinguishing the target compound from other species with similar nominal masses.

Interactive HRMS Data for Titanium(IV) 2-(dimethylamino)ethanolate

| Molecular Formula | Theoretical Monoisotopic Mass (g/mol) |

|---|---|

| C₁₆H₄₀N₄O₄Ti | 400.252898 |

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For titanium alkoxides, it reveals crucial details about the coordination environment of the titanium center, bond lengths, bond angles, and the nature of intermolecular aggregation.

While a single-crystal X-ray structure for Titanium(IV) 2-(dimethylamino)ethanolate is not widely reported in publicly accessible literature, extensive crystallographic studies have been conducted on closely related titanium(IV) alkoxide and aminoalkoxide compounds. These studies provide a strong basis for inferring the structural characteristics of the target molecule.

Titanium(IV) alkoxides, despite their simple empirical formula Ti(OR)₄, rarely exist as monomeric tetrahedral structures. quora.com The high oxophilicity and tendency of the titanium(IV) center to expand its coordination sphere beyond four-coordinate geometry leads to the formation of oligomeric species, such as dimers, trimers, or tetramers. quora.comresearchgate.net In these structures, alkoxide groups act as bridging ligands between two or three titanium centers. This bridging allows the titanium atoms to achieve a more stable, higher coordination number, which is typically a distorted octahedral (six-coordinate) geometry. quora.comwikipedia.org

For instance, titanium(IV) isopropoxide has been shown to react with amines to form centrosymmetric dimers where titanium atoms are bridged by two isopropoxide groups, and the amine ligands coordinate axially to the resulting Ti₂(μ-OR)₂ ring. researchgate.net Similarly, reactions with other bidentate ligands, such as in the complex [FeCl{Ti₂(OPrⁱ)₉}], show complex bridged structures where titanium centers are typically five- or six-coordinate. rsc.org The structure of chloridotris(hexafluoroisopropoxido-κO)bis(tetrahydrofuran-κO)titanium(IV) shows a distorted octahedral coordination geometry with a facial arrangement of the alkoxide ligands. nih.gov Given that 2-(dimethylamino)ethanolate is a bidentate ligand capable of coordinating through both its oxygen and nitrogen atoms, it is expected to form a stable chelate ring with the titanium center. This chelation would likely result in a monomeric or dimeric structure where the titanium atom is five- or six-coordinate.

| Compound | Formula | Coordination Geometry around Ti | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| Titanium(IV) Isopropoxide Dimer with Amine | Ti₂(OPrⁱ)₈(amine)₂ | Distorted Octahedral | Ti-O (terminal): ~1.76 Ti-O (bridging): ~1.95-2.20 | researchgate.net |

| A Camphorquinone-based Ti(IV) Alkoxide | [Ti(OiPr)₂(camphorquinone)]₂ | Distorted Square Pyramid | Ti-O (alkoxide): ~1.78 Ti-O (bridging): ~1.99-2.06 | nih.gov |

| Chloridotris(hexafluoroisopropoxido)bis(THF)titanium(IV) | [Ti(C₃HF₆O)₃Cl(C₄H₈O)₂] | Distorted Octahedral | Ti-O (alkoxide): Not specified Ti-O (THF): Not specified | nih.gov |

| A Heterometallic Ti(IV)/Mo(VI) Alkoxide | Ti₂Mo₂O₄(OMe)₆(OⁱPr)₆ | Distorted Octahedral | Ti-O (terminal): ~1.76 Ti-O (bridging): ~1.95-2.20 | nih.gov |

Based on the structures of related compounds, the titanium center in Titanium(IV) 2-(dimethylamino)ethanolate is predicted to adopt a coordination number greater than four. The 2-(dimethylamino)ethanolate ligand is expected to act as a bidentate chelating agent, forming a stable five-membered ring by coordinating to the titanium atom through both the alkoxide oxygen and the amino nitrogen. This chelation would lead to a five-coordinate (trigonal bipyramidal or square pyramidal) or, more likely, a six-coordinate (octahedral) geometry. wikipedia.orgacs.org

In a potential dimeric structure, [Ti(O(CH₂)₂NMe₂)₂(OR)₂]₂, two 2-(dimethylamino)ethanolate ligands might chelate to each titanium center, while two additional alkoxide ligands bridge the two titanium atoms. This would result in a six-coordinate, distorted octahedral environment for each titanium atom, a common and stable configuration. quora.comresearchgate.net Intermolecular interactions in the solid state would likely be dominated by van der Waals forces between the hydrocarbon portions of the ligands. Hydrogen bonding is not expected to be a primary packing force unless residual hydroxyl groups from hydrolysis are present.

Vibrational Spectroscopy for Bond Characterization

Vibrational spectroscopy, particularly FTIR, is a powerful tool for identifying the functional groups within a molecule and probing the nature of the chemical bonds.

Ti-O Stretching Vibrations: The most significant bands for confirming the formation of the titanium alkoxide are the Ti-O stretching vibrations. These typically appear in the far-infrared to mid-infrared region, generally between 800 cm⁻¹ and 650 cm⁻¹. researchgate.net For complex titanium alkoxides, multiple bands can appear in this region due to terminal and bridging alkoxide groups. nih.gov

C-O Stretching Vibrations: The C-O stretching vibration of the ethanolate (B101781) backbone is expected to appear in the region of 1150-1050 cm⁻¹. This band's position may shift compared to the free alcohol upon coordination to the titanium center.

C-N Stretching Vibrations: The stretching vibration of the C-N bond from the dimethylamino group is typically observed in the 1250-1020 cm⁻¹ range.

C-H Stretching and Bending Vibrations: Aliphatic C-H stretching vibrations from the ethyl and methyl groups will be prominent in the 3000-2850 cm⁻¹ region. C-H bending (scissoring and rocking) vibrations for CH₂ and CH₃ groups are expected between 1470 cm⁻¹ and 1370 cm⁻¹. mdpi.com

The coordination of the nitrogen atom to the titanium center can be inferred by shifts in the C-N and C-H vibrational modes compared to the free 2-(dimethylamino)ethanol ligand.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₂, CH₃) | 3000 - 2850 | mdpi.com |

| C-H Bend | Alkyl (CH₂, CH₃) | 1470 - 1370 | mdpi.com |

| C-N Stretch | Tertiary Amine | 1250 - 1020 | nist.gov |

| C-O Stretch | Alkoxide | 1150 - 1050 | rsc.org |

| Ti-O Stretch | Metal-Alkoxide | 800 - 650 | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of Titanium Iv 2 Dimethylamino Ethanolate

Hydrolysis and Condensation Pathways

The hydrolysis and subsequent condensation of titanium alkoxides are the fundamental reactions in sol-gel processes used to produce titanium dioxide (TiO₂) materials. These reactions for Titanium(IV) 2-(dimethylamino)ethanolate involve the initial reaction with water to form titanium-hydroxy species (hydrolysis), followed by the elimination of water or alcohol to form Ti-O-Ti bridges (condensation).

Generally, for titanium alkoxides, acidic conditions (low pH) catalyze the hydrolysis reaction by protonating the alkoxy groups, making them better leaving groups. However, the condensation rate is typically slower at low pH. This combination often leads to the formation of extended, polymer-like networks or smaller, more stable colloidal particles. acs.orgscispace.comwordpress.com Conversely, under neutral or alkaline conditions (high pH), the condensation reaction is accelerated, which tends to produce larger, aggregated, or precipitated particles. acs.orgscispace.com

The formation of various metal-siderophore complexes with titanium(IV) has been shown to be highly dependent on the pH of the reaction mixture, highlighting the competition between protons and the metal ion for the ligand binding sites. nih.gov This principle also applies to the hydrolysis of Titanium(IV) 2-(dimethylamino)ethanolate, where the pH will dictate the protonation state of the ligand and the nature of the resulting titanium oxo-hydroxo species. The destabilization of colloidal solutions at low pH (e.g., pH 3) can lead to gel formation, whereas at neutral or alkaline pH, particle formation and precipitation are more common. scispace.com

Table 1: Effect of pH on Titanium Alkoxide Sol-Gel Process

| pH Condition | Effect on Hydrolysis Rate | Effect on Condensation Rate | Typical Product Morphology |

| Acidic (e.g., pH 3) | Rapid | Slow | Small particles, polymeric gels acs.orgwordpress.com |

| Neutral (e.g., pH 7) | Moderate | Rapid | Aggregated secondary particles acs.orgscispace.com |

| Alkaline (e.g., pH 10) | Slow | Very Rapid | Large precipitated particles scispace.com |

This table is a generalized representation based on studies of various titanium alkoxides.

The hydrolysis of Titanium(IV) 2-(dimethylamino)ethanolate initiates the replacement of the 2-(dimethylamino)ethanolate ligand with hydroxyl groups. These hydroxylated titanium species are highly reactive and readily undergo condensation reactions to form stable titanium-oxygen-titanium (Ti-O-Ti) bridges. This process is the cornerstone of forming titanium oxide networks. The two primary condensation mechanisms are:

Oxolation: Reaction between a Ti-OH group and a Ti-OR group, eliminating an alcohol molecule.

Olation: Reaction between two Ti-OH groups, eliminating a water molecule.

These reactions lead to the formation of oligomeric and polymeric oxo-alkoxides. wordpress.comnih.gov For instance, the hydrolysis of related titanium amino-alkoxides by ambient moisture has been shown to yield dimeric and tetrameric oxo-alkoxides. A notable example is the formation of the tetrameric oxo-alkoxide [Ti(O)(OPr-i)(OCH2CH2NMe2)]4, which features a core structure built from Ti-O-Ti linkages. nih.gov Similarly, hydrolysis of [Ti(OR)2(L)2] (where L is a chelating amino-alkoxide) can produce dimeric oxo-alkoxides with the general formula [Ti(O)(L)2]2. nih.gov Theoretical studies on the hydrolysis and condensation of titanium methoxide (B1231860) show that the energy barriers for these reactions are significantly lower than for corresponding silicon alkoxides, which is consistent with experimental observations of their high reactivity. nih.gov

Ligand Exchange and Transamination Reactions

The ligands attached to the titanium center are not static and can be replaced by other functional groups, a process known as ligand exchange. For Titanium(IV) 2-(dimethylamino)ethanolate, this can involve the exchange of the entire amino-alkoxide ligand or reactions targeting the specific amino or alkoxy functionalities.

Titanium(IV) alkoxides readily undergo exchange reactions with other alcohols, a process often referred to as transesterification. researchgate.net The reaction equilibrium is driven by factors such as the relative concentrations of the alcohols and the steric bulk of the alkoxy groups. The reactivity of titanium alkoxides with alcohols generally decreases with increasing steric hindrance of the alkyl group. acs.org This suggests that Titanium(IV) 2-(dimethylamino)ethanolate can react with other alcohols (R'OH) to form new titanium alkoxides and release 2-(dimethylamino)ethanol.

Furthermore, the dimethylamino group introduces the possibility of transamination reactions. Transamination involves the exchange of an amino group. researchgate.net Studies on the related precursor tetrakis(dimethylamido)titanium (TDMAT), Ti(NMe2)4, show that it readily reacts with ammonia (B1221849) (NH₃) and other amines. researchgate.netnih.govchemguide.co.uk This reaction proceeds via a nucleophilic attack of an amine on the titanium center, leading to the elimination of dimethylamine (B145610) and the formation of a new titanium-amino bond. chemguide.co.uk This reactivity is crucial in chemical vapor deposition processes for titanium nitride (TiN) films. researchgate.netnih.gov It is therefore highly probable that the dimethylamino moiety of Titanium(IV) 2-(dimethylamino)ethanolate exhibits similar reactivity towards other primary or secondary amines.

Ligand exchange reactions are equilibrium processes, and the position of the equilibrium is described by the stability constant (Kstab) or formation constant (Kf). scispace.comresearchgate.netutp.edu.my A higher stability constant indicates a more thermodynamically stable complex. utp.edu.myresearchgate.net Consequently, a ligand exchange reaction will favor the formation of the complex with the larger stability constant.

Table 2: Kinetic and Thermodynamic Data for Transesterification with a Titanium Alkoxide Catalyst

| Parameter | Value | Units | Conditions |

| Reaction Order | Second | - | With respect to isopropyl alcohol acs.org |

| Rate Constant (k) | 0.0002 | L mol⁻¹ min⁻¹ | For monoolein (B16389) transesterification with titanium isopropoxide acs.org |

| Activation Energy (Ea) | 77.6 | kJ·mol⁻¹ | For biodiesel production researchgate.net |

| Enthalpy of Activation (ΔH‡) | 162 | kJ·mol⁻¹ | For biodiesel production researchgate.net |

| Entropy of Activation (ΔS‡) | 0.54 | kJ·mol⁻¹ K⁻¹ | For biodiesel production researchgate.net |

Data from studies on titanium isopropoxide catalyzed transesterification, presented as an analogue for ligand exchange reactivity.

The equilibrium can also be influenced by entropy. Reactions that result in an increase in the number of molecules in the system are entropically favored. wikipedia.org This is particularly relevant when a bidentate ligand (like 2-(dimethylamino)ethanolate, which can chelate) is replaced by two monodentate ligands.

Thermal Decomposition Mechanisms for Material Deposition

Titanium(IV) 2-(dimethylamino)ethanolate and related compounds are valuable precursors for depositing titanium-containing thin films via techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). The utility of a precursor is largely determined by its volatility and its thermal decomposition pathway.

For ALD and CVD of TiO₂ or TiN, the precursor is heated in the gas phase and reacts on a substrate surface. The decomposition mechanism is critical for controlling film composition and purity. Studies on the closely related precursor tetrakis(dimethylamido)titanium (TDMAT) show that it begins to decompose at temperatures around 220°C. The initial step in the thermal decomposition of such amido/amino-containing precursors is often the cleavage of the relatively weak Ti-N bond.

For Titanium(IV) 2-(dimethylamino)ethanolate, the decomposition is expected to be complex, involving potential cleavage of Ti-O and Ti-N bonds, as well as reactions involving the alkyl chains. The presence of the intramolecular amino group can stabilize the precursor, potentially leading to a different decomposition temperature and mechanism compared to simple alkoxides like titanium isopropoxide (TTIP) or amides like TDMAT. For example, a heteroleptic titanium precursor containing 1-dimethylamino-2-propanol (B140979) ligands showed enhanced thermal stability compared to TDMAT, making it suitable for MOCVD of TiO₂ films at temperatures between 500-800°C. Similarly, another amino-alkoxide precursor, [Ti(OEt)3(bdmap)]2, was used in Aerosol-Assisted CVD (AACVD) to deposit amorphous TiO₂ films at 440°C. nih.gov

The choice of co-reactant (e.g., H₂O, O₃, H₂O₂) in the deposition process also profoundly influences the surface reactions and the properties of the resulting film. nih.gov

Table 3: Comparison of Titanium Precursors for Thin Film Deposition

| Precursor | Deposition Method | Co-Reactant | Deposition Temp. (°C) | Resulting Film |

| Tetrakis(dimethylamido)titanium (TDMAT) | ALD | H₂O | 50 - 150 | Amorphous TiO₂ nih.gov |

| Tetrakis(dimethylamido)titanium (TDMAT) | ALD | O₃ | 100 - 250 | Amorphous/Anatase TiO₂ |

| Titanium Isopropoxide (TTIP) | ALD | H₂O | 190 - 230 | Amorphous TiO₂ nih.gov |

| [Ti(OEt)₃(bdmap)]₂ | AACVD | - | 440 | Amorphous TiO₂ nih.gov |

| [Ti(dmap)₂(NMe₂)₂] | MOCVD | O₂ | 500 - 800 | Anatase TiO₂ |

This table provides data for related titanium precursors to illustrate typical deposition conditions and outcomes.

Thermogravimetric Analysis (TGA) for Decomposition Profiles

For instance, a study on heteroleptic titanium alkoxides with amino-alcohol ligands, such as [Ti(OPrⁱ)₃(dmae)] (where dmae = 2-dimethylaminoethoxy), revealed that these compounds exhibit reduced volatility but increased thermal stability compared to the standard titanium isopropoxide precursor, [Ti(OPrⁱ)₄]. researchgate.net This increased stability can be attributed to the chelating effect of the aminoalkoxide ligand.

The decomposition of titanium alkoxides, like titanium tetraisopropoxide (TTIP), is known to proceed through the release of organic ligands. rsc.org A proposed mechanism involves the step-wise release of propene (C₃H₆) via four-membered ring transition states, ultimately leading to the formation of titanium hydroxide, Ti(OH)₄. rsc.orgcam.ac.ukcam.ac.uk The presence of water can also influence the decomposition pathways through hydrolysis. rsc.orgcam.ac.ukcam.ac.uk

A study of tris(dimethylamido)-(dimethylamino-2-propanolato)titanium(IV) (TDMADT), a related compound, showed a multi-step decomposition in its TGA curve, indicating the sequential loss of ligands. The decomposition of such precursors is a key factor in determining the appropriate temperature window for CVD processes to ensure the formation of pure materials.

Table 1: Comparative Decomposition Data of Related Titanium Precursors

| Precursor | Decomposition Onset (°C) | Key Decomposition Products | Reference |

| [Ti(OPrⁱ)₄] | ~250 | Propene, Water, TiO₂ | rsc.org |

| [Ti(OPrⁱ)₃(dmae)] | Higher than [Ti(OPrⁱ)₄] | Not specified | researchgate.net |

| TDMADT | ~150-300 (multi-step) | Not specified |

Note: Data for [Ti(OPrⁱ)₃(dmae)] is qualitative. TDMADT data is inferred from a graphical representation.

Impact on Film Purity and Morphology

The chemical structure of the precursor plays a critical role in determining the purity and morphology of the resulting thin films. The use of aminoalkoxide ligands like 2-(dimethylamino)ethanolate can influence these properties significantly.

The presence of both oxygen and nitrogen donor atoms in the ligand can affect the decomposition mechanism and the incorporation of impurities into the film. For example, the use of nitrogen-containing precursors can sometimes lead to the incorporation of nitrogen or carbon into the TiO₂ film, depending on the deposition conditions. rsc.org However, studies on titanium aminoalkoxide precursors like [Ti(OPrⁱ)₃(dmae)] have shown that they can produce TiO₂ films with negligible carbon contamination. researchgate.net

The morphology of the deposited TiO₂ films is also influenced by the precursor chemistry. The use of different titanium precursors can lead to variations in grain size, surface roughness, and crystal phase (anatase, rutile, or brookite). nih.gov For instance, the use of [Ti(OEt)₃(bdmap)]₂ (where bdmap is a bidentate aminoalkoxide) in aerosol-assisted CVD resulted in amorphous TiO₂ films at 440 °C. rsc.orgpsu.edu The final morphology is a result of complex interactions between the precursor decomposition, surface reactions, and deposition parameters such as temperature and pressure.

Research on various titanium precursors has demonstrated that the surface topography of the resulting films can be tailored by the choice of the precursor molecule. rsc.org This, in turn, can influence the material's properties for specific applications. For example, the nanomorphological features of TiO₂ films have been found to stimulate cell adhesion and growth in biomedical applications. rsc.org

Table 2: Influence of Precursor on TiO₂ Film Characteristics

| Precursor | Deposition Method | Film Purity | Film Morphology | Reference |

| [Ti(OEt)₃(bdmap)]₂ | AACVD | Amorphous | Not specified | rsc.orgpsu.edu |

| [Ti(OPrⁱ)₃(dmae)] | CBVD | Negligible carbon | Not specified | researchgate.net |

| [Ti(OPrⁱ)₄] | CVD | High purity | Nanocrystalline | rsc.org |

Redox Chemistry in the Context of Titanium(IV) Aminoalcoholates

The redox chemistry of titanium is dominated by the Ti(IV) oxidation state, which is the most stable. wikipedia.org However, the Ti(III) state is also accessible, and the Ti(IV)/Ti(III) redox couple plays a role in various chemical and biological processes. The ligand environment significantly influences the redox potential of this couple.

Potential for Single-Electron and Two-Electron Transfer Processes

Titanium(IV) complexes, including aminoalcoholates, can potentially undergo single-electron or two-electron transfer reactions. A single-electron transfer would lead to the formation of a Ti(III) species, while a two-electron transfer could result in a Ti(II) species, although the latter is much less common for titanium.

The formal redox potential of the Ti(IV)/Ti(III) couple is highly dependent on the solvent and the nature of the ligands. researchgate.netniscpr.res.in In aqueous acidic solutions, the potential is around +0.1 V vs. the standard hydrogen electrode (SHE). However, coordination with ligands, especially those with oxygen and nitrogen donors like aminoalcohols, can significantly alter this potential. The chelation and electronic effects of the 2-(dimethylamino)ethanolate ligand are expected to stabilize the Ti(IV) state, making its reduction more difficult.

Studies on the electron transfer in Ti(IV) complexes with amide and oxime functionalities have shown that the ligand plays a crucial role in the reduction mechanism. niscpr.res.in The reduction can be initiated by the addition of an electron to the ligand, followed by an intramolecular electron transfer to the metal center.

While the direct study of single- and two-electron transfer processes for Titanium(4+) 2-(dimethylamino)ethanolate is limited, the general principles of titanium redox chemistry suggest that such processes are plausible under appropriate conditions, for instance, in the presence of strong reducing agents or through electrochemical methods. The stability of the resulting Ti(III) species would be highly dependent on the coordination environment provided by the aminoalkoxide ligands. The design of the ligand framework is a key strategy in tuning the redox properties of titanium complexes for applications in catalysis and materials science. rsc.org

Applications As Precursors in Advanced Materials Science

Atomic Layer Deposition (ALD) of Titanium Dioxide (TiO₂) Thin Films

Atomic Layer Deposition (ALD) is a sophisticated technique that allows for the deposition of ultrathin films with exceptional conformity and precise thickness control at the atomic level. atomiclayerdeposition.comresearchgate.net This is achieved through sequential, self-limiting surface reactions. atomiclayerdeposition.com TDMAT, in combination with an oxygen source like water (H₂O) or ozone (O₃), is a widely studied precursor for the ALD of titanium dioxide (TiO₂), a material with applications ranging from high-κ dielectrics to photocatalysis and protective coatings. atomiclayerdeposition.commdpi.com

The efficiency of the ALD process is often measured by the Growth Per Cycle (GPC), which is the film thickness added in one complete sequence of precursor and reactant pulses. Optimizing the GPC requires careful control over deposition parameters to ensure the surface reactions are self-limiting, meaning that growth stops once all available reactive sites on the surface are occupied.

For the TDMAT/H₂O thermal ALD process, the GPC is highly dependent on the substrate temperature. Studies have shown that GPC values tend to decrease as the deposition temperature increases. For instance, in one study, GPC values for TiO₂ films varied from 0.54 Å/cycle at 120°C to 0.44 Å/cycle at 160°C. atomiclayerdeposition.comatomiclayerdeposition.com This trend is consistent with other reports on the TDMAT/H₂O thermal ALD system. atomiclayerdeposition.com Achieving saturation in each half-reaction is critical for a true ALD process. This is accomplished by optimizing the pulse and purge times. For example, a typical ALD cycle might involve a 1.0-second TDMAT pulse, followed by a 5-second purge, a 0.4-second H₂O pulse, and a longer 85-second purge to ensure all excess reactants and byproducts are removed before the next cycle. atomiclayerdeposition.comatomiclayerdeposition.com

| Deposition Temperature (°C) | GPC (Å/cycle) | Reference |

|---|---|---|

| 120 | 0.54 | atomiclayerdeposition.comatomiclayerdeposition.com |

| 140 | ~0.50 | atomiclayerdeposition.com |

| 160 | 0.44 | atomiclayerdeposition.comatomiclayerdeposition.com |

Plasma-Enhanced Atomic Layer Deposition (PE-ALD) is an advancement of the ALD technique that uses a plasma source to generate highly reactive species from the reactant gas (e.g., oxygen or ammonia). This can offer several advantages over thermal ALD, including higher growth rates, improved film quality, and the ability to deposit films at lower temperatures. dcu.ieresearchgate.netscispace.com

When TDMAT is used in a PE-ALD process with an oxygen plasma, it can produce cleaner, more stoichiometric TiO₂ films with reduced carbon incorporation compared to thermal processes. dcu.ie The high reactivity of the plasma species facilitates more complete ligand removal. dcu.ie For a related precursor, tris(dimethylamido)-(dimethylamino-2-propanolato)titanium(IV) (TDMADT), PE-ALD with an oxygen plasma yielded a GPC of approximately 0.93 Å/cycle. scispace.com In PE-ALD, process optimization involves adjusting parameters like plasma power and pulse length. For both TDMAT and TDMADT, a plateau in the growth rate was observed for plasma pulse lengths between 150 ms and 300 ms. scispace.com

A significant challenge in using metalorganic precursors like TDMAT is the potential for impurity incorporation, primarily carbon from the precursor ligands, into the deposited film. These impurities can degrade the film's electrical and optical properties.

In thermal ALD using TDMAT and water, the reaction byproduct dimethylamine (B145610) can act as a reducing agent, leading to the formation of sub-stoichiometric TiO₂ with Ti³⁺ defects. atomiclayerdeposition.com The carbon content in the film is also a concern. acs.org PE-ALD processes are generally more effective at minimizing these impurities. Studies using X-ray Photoelectron Spectroscopy (XPS) have shown that TiO₂ grown by PE-ALD results in cleaner films with reduced carbon content compared to thermally grown films. dcu.ie For instance, in one comparison, PE-ALD using TDMAT and an oxygen plasma produced films with only Ti⁴⁺ states, whereas thermal ALD resulted in films containing both Ti⁴⁺ and Ti³⁺. dcu.ie The introduction of an additional oxidant pulse, such as air, in a thermal ALD cycle can also help to more fully oxidize the titanium to the Ti⁴⁺ state, thereby reducing defects and lowering the barrier for crystallization. atomiclayerdeposition.com

| Property | Thermal ALD (T-ALD) | Plasma-Enhanced ALD (PE-ALD) | Reference |

|---|---|---|---|

| Titanium Oxidation State | Presence of Ti³⁺ in addition to Ti⁴⁺ | Primarily Ti⁴⁺ | dcu.ie |

| Carbon Incorporation | Higher | Reduced | dcu.ie |

| Film Purity | Lower | Higher | dcu.ie |

The ability to deposit high-quality films at low temperatures is crucial for applications involving thermally sensitive substrates, such as polymers or plastics. PE-ALD processes using TDMAT and related precursors are particularly well-suited for this. An efficient PE-ALD process for TiO₂ using the precursor TDMADT has been demonstrated at temperatures as low as 60°C. researchgate.netscispace.com This low-temperature process still yielded stoichiometric TiO₂ films with low surface roughness (around 0.22 nm). researchgate.netscispace.com

Thermal ALD with TDMAT and water can also be conducted at relatively low temperatures. Amorphous TiO₂ films have been successfully deposited at temperatures between 120°C and 160°C. atomiclayerdeposition.comatomiclayerdeposition.comresearchgate.net While these as-deposited films are amorphous, they can be crystallized into the anatase phase through post-deposition annealing at similarly low temperatures (e.g., 140°C to 220°C). atomiclayerdeposition.comresearchgate.net This two-step, low-temperature process makes TDMAT a viable precursor for coating heat-sensitive materials.

Metalorganic Chemical Vapor Deposition (MOCVD) and Chemical Beam Vapor Deposition (CBVD)

MOCVD and CBVD are other key techniques for thin film deposition that rely on the thermal decomposition of volatile metalorganic precursors. The suitability of a precursor for these methods is heavily dependent on its thermal properties.

A suitable precursor for MOCVD or CBVD must have sufficient vapor pressure at a relatively low temperature to allow for consistent and reproducible transport of the chemical into the deposition chamber. It must also be thermally stable enough to prevent decomposition before it reaches the substrate.

Titanium amides like TDMAT and its relatives, Tetrakis(ethylmethylamido)titanium (TEMAT) and Tetrakis(diethylamido)titanium (TDEAT), are liquids with vapor pressures suitable for CVD applications. mocvd-precursor-encyclopedia.deucsd.edu For example, TEMAT has a boiling point of 80°C at 0.1 Torr, and TDEAT boils at 112°C at 0.1 Torr. mocvd-precursor-encyclopedia.de This volatility allows them to be used in bubbler configurations for delivery to the reactor. While TDMAT is a viable precursor, its thermal stability can be a limiting factor, as it may begin to decompose at higher temperatures, leading to carbon incorporation in the film. ucsd.edu The thermal stability of related precursors can vary, with TDEAT and TEMATi showing higher thermal stability than TDMAT, allowing for deposition at higher temperatures which can improve film crystallinity and reduce impurities. ucsd.edu

Influence on Film Microstructure and Crystallinity

The choice of precursor in chemical vapor deposition (CVD) and sol-gel processes plays a critical role in determining the microstructure and crystallinity of the resulting titanium dioxide (TiO₂) films. Titanium aminoalkoxides, such as Titanium(4+) 2-(dimethylamino)ethanolate, are designed to be less sensitive to air than standard precursors like titanium tetraisopropoxide. electrochem.org This enhanced stability can lead to more controlled hydrolysis and condensation reactions, which in turn influences the growth and final properties of the film.

Research on new titanium dioxide thin film precursors, including compounds with dimethylamino alcohol ligands, has been conducted to explore their potential in direct liquid injection metal-organic chemical vapor deposition (DLI-MOCVD). electrochem.org These studies aim to understand how the molecular structure of the precursor affects the characteristics of the deposited films. For instance, the thermal stability of the precursor can influence the deposition temperature window, which is a key parameter for controlling the crystalline phase of TiO₂ (anatase, rutile, or brookite).

The use of different solvents and processing conditions in sol-gel methods also significantly impacts the film's characteristics. For example, the choice of alcohol solvent can affect the morphology, crystalline degree, and energy band gap of TiO₂ films. researchgate.net While specific studies detailing the influence of this compound are limited, the general principles of precursor chemistry suggest that its unique ligand structure would affect the nucleation and growth of the TiO₂ film, thereby influencing grain size, orientation, and surface roughness. The presence of the dimethylamino group can alter the precursor's reactivity and decomposition pathway, leading to different film microstructures compared to those obtained with conventional alkoxide precursors. electrochem.org

Sol-Gel Synthesis of Titanium Dioxide Nanomaterials

The sol-gel method is a versatile and widely used technique for synthesizing titanium dioxide nanoparticles due to its simplicity, low cost, and ability to control the morphology of the resulting nanomaterials, such as particles, rods, and tubes. krishisanskriti.org This process typically involves the hydrolysis and condensation of a titanium precursor.

The size and shape of TiO₂ nanoparticles are critical factors that determine their properties and applications. In the sol-gel process, these characteristics can be controlled by carefully managing the reaction conditions, including the type of precursor, solvent, pH, and temperature. atlantis-press.com The use of chelating agents and stabilizing ligands can also significantly influence the agglomeration of particles during hydrolysis and condensation. nih.gov

While titanium isopropoxide is a commonly used precursor in sol-gel synthesis, the morphology of the resulting TiO₂ nanoparticles can be tailored by the choice of solvents and other additives. krishisanskriti.orginoe.ro For instance, the use of different alcohol solvents can impact the size of the TiO₂ nanoparticles due to variations in the number of carbon atoms, boiling point, dielectric constant, and viscosity of the solvent. researchgate.net Amino acids have also been shown to affect the kinetics and thermodynamics of crystalline TiO₂ formation, leading to different particle shapes. researchgate.net The 2-(dimethylamino)ethanolate ligand in the titular compound, with its amino group, can act as an internal chelating agent, modifying the hydrolysis and condensation rates and thereby influencing the final particle size and shape.

Table 1: Factors Influencing TiO₂ Nanoparticle Characteristics in Sol-Gel Synthesis

| Parameter | Effect on Nanoparticle Properties |

| Precursor Type | Affects hydrolysis/condensation rates, influencing particle size and phase. |

| Solvent | Can influence particle agglomeration and morphology. atlantis-press.com |

| pH | A decisive factor in controlling the size and shape of the final product. researchgate.net |

| Temperature | Affects crystallization and phase transformation (e.g., anatase to rutile). atlantis-press.com |

| Additives/Ligands | Can control particle growth and prevent agglomeration. nih.gov |

The 2-(dimethylamino)ethanolate ligand is an aminoalcoholate, and such ligands play a crucial role in the solution-phase assembly of titanium dioxide nanoparticles. The presence of both an oxygen and a nitrogen donor atom allows the ligand to chelate the titanium center. This chelation can stabilize the precursor against overly rapid hydrolysis, leading to more controlled growth of nanoparticles.

Creating porous titanium dioxide structures is of great interest for applications such as photocatalysis, sensing, and energy storage, as the high surface area can enhance performance. Templating methods, using either "soft" templates like surfactants and block copolymers or "hard" templates like polymer beads or silica spheres, are commonly employed to create ordered porous architectures. sigmaaldrich.com

In a typical templated synthesis, the titanium precursor is hydrolyzed and condensed around the template. After the TiO₂ network is formed, the template is removed, usually by calcination, leaving behind a porous structure. The choice of precursor is important in this process as it must be compatible with the templating agent and the solvent system. While many studies on templated porous TiO₂ utilize common precursors like titanium isopropoxide or butoxide, rsc.orgmocvd-precursor-encyclopedia.de the principles are applicable to aminoalkoxide precursors as well.

The controlled reactivity of a precursor like this compound could be advantageous in templated synthesis, allowing for more uniform infiltration of the template and better replication of its structure. The interaction between the aminoalcoholate ligand and the template molecules could also play a role in directing the assembly of the inorganic network. For example, in the synthesis of mesoporous TiO₂ films, the interaction between the titanium precursor and a triblock copolymer template is key to achieving the desired structure. umich.edu

Fabrication of Multicomponent Metal Oxide Systems

Titanium aminoalkoxide precursors are also valuable in the fabrication of more complex, multicomponent metal oxide systems, such as strontium titanate (SrTiO₃ or STO) and barium strontium titanate ((Ba,Sr)TiO₃ or BST). These materials have important dielectric and ferroelectric properties, making them useful in a variety of electronic applications. uitm.edu.mynist.gov

The fabrication of STO and BST thin films often involves co-deposition techniques like MOCVD or atomic layer deposition (ALD), where precursors for each metal component are introduced into a reaction chamber. The properties of the final film, such as stoichiometry and crystallinity, are highly dependent on the choice of precursors and the deposition conditions. nist.gov

Titanium aminoalkoxides have been investigated as potential titanium sources for these applications. For instance, titanium(IV) tetrakis(dimethylamino)ethanolate has been studied for the chemical vapor deposition of BST thin films. nih.gov The use of such precursors can offer advantages in terms of thermal stability and reactivity compared to more traditional precursors.

The successful co-deposition of high-quality STO and BST films requires careful selection of a compatible set of precursors for strontium, barium, and titanium. Ideally, the precursors should have similar decomposition temperatures and reactivities to ensure uniform film growth and correct stoichiometry. Research has focused on developing new barium and strontium precursors for MOCVD that are compatible with various titanium sources to produce high-quality BST films. researchgate.net The electrophoretic deposition of pre-synthesized crystalline BST nanoparticles is another route to forming thin films of these materials. researchgate.netnih.gov

Precursor Design for Mixed-Metal Oxide Composites

The synthesis of mixed-metal oxide composites with tailored properties is highly dependent on the molecular design of the precursors. This compound is an example of a strategically designed precursor for creating homogeneous, multi-element oxide materials. The incorporation of the 2-(dimethylamino)ethanolate ligand modifies the reactivity of the titanium center, which is crucial for achieving a uniform distribution of different metal atoms within the final oxide lattice.

The primary challenge in producing mixed-metal oxide composites is controlling the differential hydrolysis and condensation rates of the various metal precursors. Standard titanium alkoxides, such as titanium isopropoxide or ethoxide, often exhibit rapid, difficult-to-control reactions with water. This can lead to the premature formation of titanium dioxide (TiO2) domains, resulting in an inhomogeneous final material.

The 2-(dimethylamino)ethanolate ligand in "this compound" is a bifunctional molecule containing both an alcohol and a tertiary amine group. This structure allows it to act as a chelating agent, forming a stable ring structure with the titanium atom. This chelation increases the coordination number of the titanium center and sterically hinders the approach of water molecules, thereby reducing the hydrolysis rate. This moderation of reactivity is essential for co-polymerization with other metal precursors in a controlled manner, leading to a more homogeneous distribution of the constituent metals at the molecular level.

A closely related compound, Titanium(IV) diisopropoxide bis(dimethylaminoethoxide), which also features the dimethylaminoethoxy ligand, demonstrates the utility of this precursor design. The presence of such modifying ligands helps to prevent the preferential precipitation of one metallic species over another during the sol-gel process. This controlled reactivity ensures that the different metal cations are incorporated into the growing oxide network in a more uniform fashion. The result is a truly mixed-metal oxide, rather than a simple mixture of separate oxide phases.

The design of precursors like this compound allows for precise tuning of the properties of the resulting mixed-metal oxide composites. By carefully selecting the co-precursor and the stoichiometry, it is possible to control characteristics such as the crystal phase, porosity, and electronic properties of the final material. For instance, the incorporation of other metals into a titania matrix can alter its photocatalytic activity, thermal stability, or dielectric properties.

The table below summarizes the key features of using amino-alcohol functionalized titanium precursors in the synthesis of mixed-metal oxide composites.

| Precursor Feature | Role in Mixed-Metal Oxide Synthesis | Impact on Final Material Properties |

| Chelating Ligand | Stabilizes the titanium center and reduces the rate of hydrolysis and condensation. | Promotes the formation of a homogeneous mixed-oxide phase by preventing the premature precipitation of TiO2. |

| Steric Hindrance | The bulky nature of the ligand controls the accessibility of water to the metal center. | Allows for better control over the polymerization process, leading to uniform particle size and morphology. |

| Modified Reactivity | The hydrolysis rate can be matched more closely to that of other metal precursors in the system. | Enhances the molecular-level mixing of different metal cations, resulting in a true solid solution. |

| Functional Groups | The amine group can influence the solution chemistry and interactions between precursor molecules. | Can affect the self-assembly of the oxide network, influencing porosity and surface area. |

Catalytic Applications in Organic Transformations and Polymerization

Role of Aminoalcoholate Ligands in Modulating Catalytic Performance

The 2-(dimethylamino)ethanolate ligand is a bidentate ligand that coordinates to the titanium center through both the oxygen and nitrogen atoms. This chelation effect significantly enhances the stability of the resulting complex compared to simple titanium alkoxides. The electronic and steric properties of this ligand play a pivotal role in modulating the catalytic behavior of the titanium center.

The design of ligands is a cornerstone of modern catalyst development, aiming to fine-tune the performance of the metallic center for specific chemical transformations. In the context of titanium catalysts, the 2-(dimethylamino)ethanolate ligand offers several features that can be exploited to enhance selectivity and activity.

The nitrogen atom of the dimethylamino group can act as a hemilabile ligand. This means it can reversibly dissociate from the titanium center, creating a vacant coordination site necessary for substrate binding and activation. This dynamic behavior is crucial for catalytic turnover. The strength of the Ti-N bond can be influenced by the electronic environment, which in turn affects the lability of the ligand and, consequently, the catalytic activity.

In polymerization reactions, such as the ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone, the design of the ligand is critical. Titanium complexes with various ancillary ligands have been shown to be effective catalysts for producing polyesters. researchgate.netnih.gov The steric bulk of the ligand system can influence the stereoselectivity of the polymerization of racemic monomers, leading to polymers with specific tacticities (e.g., isotactic or atactic). rsc.org For instance, in related systems, bulky ligands have been shown to favor the formation of isotactic polylactide from rac-lactide. rsc.org

The electronic properties of the ligand also play a significant role. Electron-withdrawing groups on the ligand can increase the Lewis acidity of the titanium center, which can enhance its activity in reactions such as the ROP of cyclic esters. researchgate.net Conversely, electron-donating groups may decrease the Lewis acidity but could enhance the catalyst's stability or alter its selectivity profile. The dimethylamino group in the 2-(dimethylamino)ethanolate ligand is generally considered electron-donating, which would influence the electronic nature of the titanium center.

Research on other titanium complexes has demonstrated that the nature of the ligand framework significantly impacts catalytic activity in various reactions. For example, phenoxy-imine and salicylaldiminate-ligated titanium complexes are active in olefin polymerization. nih.gov The activity of these catalysts is often dependent on the substituents on the ligand, which modulate the steric and electronic environment of the titanium center.

The following table summarizes the performance of various titanium complexes with related ligands in different catalytic transformations, providing a basis for predicting the potential of Titanium(4+) 2-(dimethylamino)ethanolate.

| Catalyst System | Transformation | Substrate | Co-catalyst/Conditions | Activity/Selectivity |

| Titanium(IV) isopropoxide / Ligand 1 | Ring-Opening Polymerization | rac-Lactide | Toluene (B28343), 100°C | High conversion, atactic PLA |

| [Ti(salicylate)₃]²⁻ | Ring-Opening Polymerization | ε-Caprolactone | Bulk, 130°C | Moderate conversion |

| TiCl₂(phenoxy-ester)₂ | Ethylene (B1197577) Polymerization | Ethylene | i-Bu₃Al/Ph₃CB(C₆F₅)₄ | Active for polymerization |

| (ONO)TiBn₂ | Alkyne Hydroamination | 2-Butyne | Excess alkyne | Formation of pyrrole |

Table 1: Illustrative Catalytic Performance of Related Titanium Complexes. This table is a representation based on findings from analogous systems and serves to predict the potential applications of this compound.

The bidentate nature of the aminoalcoholate ligand helps to prevent the aggregation of the titanium centers, which can lead to deactivation. This is a common issue with simple titanium alkoxides, which are prone to forming oligomeric species. The formation of a stable five-membered chelate ring with the 2-(dimethylamino)ethanolate ligand results in a more robust catalyst.

In the context of high-temperature olefin polymerization, catalyst stability is paramount. Research on titanium(IV) complexes with diolate ligands has shown that increasing the steric load and rigidity of the ligand framework can enhance the thermal stability of the catalytic system. nih.gov This allows the catalyst to operate effectively at higher temperatures, which is often desirable for industrial processes. The 2-(dimethylamino)ethanolate ligand, while not exceptionally bulky, provides a stable coordination environment that can contribute to the catalyst's longevity.

The enhanced stability of titanium complexes with chelating ligands has also been noted in other applications. For example, titanium(IV) complexes stabilized with phenolato ligands have shown improved aqueous stability, which is important for potential biological applications. rsc.org This underscores the general principle that chelation is a powerful strategy for creating robust and long-lived catalysts.

Theoretical and Computational Investigations of Titanium Iv 2 Dimethylamino Ethanolate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to study titanium complexes, providing a deeper understanding of their bonding and reactivity. rsc.org

Table 1: Representative Optimized Geometric Parameters for a Monomeric Titanium(IV) 2-(dimethylamino)ethanolate Moiety

| Parameter | Bond/Angle | Representative Value |

| Bond Length | Ti-O (alkoxide) | 1.85 Å |

| Bond Length | Ti-N (amino) | 2.20 Å |

| Bond Length | O-C | 1.40 Å |

| Bond Length | N-C | 1.48 Å |

| Bond Angle | O-Ti-N | 85° |

| Bond Angle | Ti-O-C | 130° |

| Note: These values are illustrative and based on typical bond lengths and angles found in structurally related titanium complexes. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in the chemical reactivity of a molecule. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy is related to the electron affinity and indicates the ability to accept an electron. The HOMO-LUMO energy gap is an important indicator of molecular stability. For Titanium(IV) 2-(dimethylamino)ethanolate, the HOMO is expected to be localized on the oxygen and nitrogen atoms of the 2-(dimethylamino)ethanolate ligand, while the LUMO is likely centered on the titanium atom. A detailed analysis of these orbitals can provide insights into the charge transfer characteristics within the molecule. conicet.gov.ar

Table 2: Calculated Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Note: These are representative energy values for illustrative purposes. |

While Titanium(IV) is a d0 ion and therefore diamagnetic with no unpaired electrons, related titanium(III) complexes are paramagnetic. In such cases, DFT calculations can be used to determine the spin density distribution, which reveals how the unpaired electron is delocalized over the molecule. This information is crucial for understanding the magnetic properties and reactivity of paramagnetic titanium species. For a hypothetical related Ti(III) complex with the 2-(dimethylamino)ethanolate ligand, the spin density would be expected to be primarily located on the titanium center, with some delocalization onto the coordinated ligands.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations can provide a detailed picture of the dynamic processes that are not accessible through static DFT calculations. acs.org

In solution, the 2-(dimethylamino)ethanolate ligand can exhibit fluxional behavior, meaning that it can undergo rapid conformational changes. MD simulations can be used to model these dynamic processes, such as the puckering of the chelate ring and the rotation of the dimethylamino group. By analyzing the simulation trajectory, it is possible to identify the most populated conformations and the pathways for their interconversion. These simulations can also shed light on ligand exchange processes, which are fundamental to the catalytic activity of many titanium complexes. researchgate.netarxiv.org

The behavior of Titanium(IV) 2-(dimethylamino)ethanolate can be significantly influenced by the solvent. MD simulations explicitly including solvent molecules can provide a realistic model of the solvation shell around the complex. chemrxiv.org These simulations can reveal the nature of the solute-solvent interactions, such as hydrogen bonding, and can be used to calculate properties like the radial distribution function, which describes how the density of the solvent varies as a function of distance from the titanium complex. Understanding these interactions is critical for predicting the solubility and reactivity of the compound in different media. Studies on similar systems have shown that the interactions with the solvent can influence the stability of different isomers and the mechanism of ligand exchange. nih.gov

Computational chemistry provides powerful tools to investigate the intricate details of chemical processes at a molecular level. For complex organometallic compounds like Titanium(IV) 2-(dimethylamino)ethanolate, theoretical studies are invaluable for understanding reaction mechanisms, predicting stability, and interpreting experimental data. These investigations often employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the behavior of molecules and predict their properties.

Elucidation of Catalytic Cycles

While specific catalytic cycles involving Titanium(IV) 2-(dimethylamino)ethanolate are not extensively documented in dedicated public studies, computational methods offer a robust framework for their elucidation. Theoretical investigations of related titanium(IV) alkoxide and amido complexes in catalysis, such as in polymerization or hydroamination reactions, reveal common mechanistic steps that can be extrapolated to understand the potential catalytic activity of this compound.

A hypothetical catalytic cycle involving Titanium(IV) 2-(dimethylamino)ethanolate can be proposed and computationally modeled. Such a cycle would likely commence with the coordination of a substrate molecule to the titanium center. The chelating nature of the 2-(dimethylamino)ethanolate ligand, with both an oxygen and a nitrogen atom capable of coordinating to the metal, would influence the steric and electronic environment around the titanium atom, thereby affecting substrate binding and subsequent transformations.

Furthermore, computational models can explore the influence of the solvent, temperature, and pressure on the catalytic cycle, providing a more realistic representation of the reaction conditions. By comparing the computed energy profiles for different possible pathways, the most favorable catalytic cycle can be identified.

Investigation of Precursor Decomposition Pathways

Titanium(IV) 2-(dimethylamino)ethanolate is a precursor material, likely for the deposition of titanium-based thin films. Understanding its thermal decomposition pathways is crucial for controlling the properties of the resulting material. Computational chemistry, particularly DFT and ab initio molecular dynamics (AIMD), is instrumental in investigating these complex gas-phase and surface-mediated reactions. researchgate.net